REACTION_SMILES
|
[CH3:11][CH2:12][N:13]([CH2:14][CH3:15])[CH2:16][CH3:17].[CH3:43][S:44]([CH3:45])=[O:46].[ClH:1].[ClH:2].[F:18][B:19][F:20].[F:21][c:22]1[cH:23][c:24]2[c:25](=[O:42])[c:26]([C:39](=[O:40])[OH:41])[cH:27][n:28]([CH:35]3[CH:36]([F:38])[CH2:37]3)[c:29]2[c:30]([O:33][CH3:34])[c:31]1[F:32].[NH2:3][CH:4]1[CH2:5][NH:6][CH2:7][C:8]12[CH2:9][CH2:10]2>>[F:18][B:19][F:20].[NH2:3][CH:4]1[CH2:5][N:6]([c:31]2[c:22]([F:21])[cH:23][c:24]3[c:25](=[O:42])[c:26]([C:39](=[O:40])[OH:41])[cH:27][n:28]([CH:35]4[CH:36]([F:38])[CH2:37]4)[c:29]3[c:30]2[O:33][CH3:34])[CH2:7][C:8]12[CH2:9][CH2:10]2
|
Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CCN(CC)CC
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
FBF
|
Name
|
COc1c(F)c(F)cc2c(=O)c(C(=O)O)cn(C3CC3F)c12
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1c(F)c(F)cc2c(=O)c(C(=O)O)cn(C3CC3F)c12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC1CNCC12CC2
|
Name
|
FBF
|
Type
|
product
|
Smiles
|
FBF
|
Name
|
COc1c(N2CC(N)C3(CC3)C2)c(F)cc2c(=O)c(C(=O)O)cn(C3CC3F)c12
|
Type
|
product
|
Smiles
|
COc1c(N2CC(N)C3(CC3)C2)c(F)cc2c(=O)c(C(=O)O)cn(C3CC3F)c12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:11][CH2:12][N:13]([CH2:14][CH3:15])[CH2:16][CH3:17].[CH3:43][S:44]([CH3:45])=[O:46].[ClH:1].[ClH:2].[F:18][B:19][F:20].[F:21][c:22]1[cH:23][c:24]2[c:25](=[O:42])[c:26]([C:39](=[O:40])[OH:41])[cH:27][n:28]([CH:35]3[CH:36]([F:38])[CH2:37]3)[c:29]2[c:30]([O:33][CH3:34])[c:31]1[F:32].[NH2:3][CH:4]1[CH2:5][NH:6][CH2:7][C:8]12[CH2:9][CH2:10]2>>[F:18][B:19][F:20].[NH2:3][CH:4]1[CH2:5][N:6]([c:31]2[c:22]([F:21])[cH:23][c:24]3[c:25](=[O:42])[c:26]([C:39](=[O:40])[OH:41])[cH:27][n:28]([CH:35]4[CH:36]([F:38])[CH2:37]4)[c:29]3[c:30]2[O:33][CH3:34])[CH2:7][C:8]12[CH2:9][CH2:10]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
FBF
|
Name
|
COc1c(F)c(F)cc2c(=O)c(C(=O)O)cn(C3CC3F)c12
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1c(F)c(F)cc2c(=O)c(C(=O)O)cn(C3CC3F)c12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC1CNCC12CC2
|
Name
|
|
Type
|
product
|
Smiles
|
FBF
|
Name
|
|
Type
|
product
|
Smiles
|
COc1c(N2CC(N)C3(CC3)C2)c(F)cc2c(=O)c(C(=O)O)cn(C3CC3F)c12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |